N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 2,5-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide typically involves the reaction of 2,5-dimethylbenzyl chloride with 2-aminobenzyl alcohol in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with formic acid to yield the desired formamide compound. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,5-Dimethylphenyl)acetamide
- N-(2,5-Dimethylphenyl)benzamide
Uniqueness: N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions with molecular targets. This distinct structure can result in different chemical and biological properties compared to similar compounds.
Properties
CAS No. |
830324-25-9 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[2-[(2,5-dimethylphenyl)methyl]phenyl]formamide |
InChI |
InChI=1S/C16H17NO/c1-12-7-8-13(2)15(9-12)10-14-5-3-4-6-16(14)17-11-18/h3-9,11H,10H2,1-2H3,(H,17,18) |
InChI Key |
GRKIRYIVDPPHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.